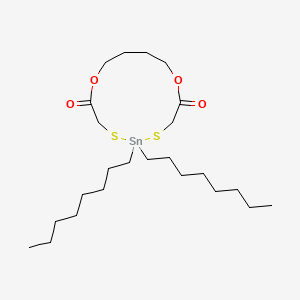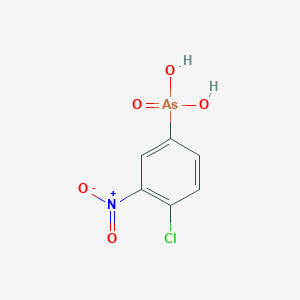
(4-Chloro-3-nitrophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H5AsClNO5. It is characterized by the presence of a chloro group, a nitro group, and an arsonic acid group attached to a benzene ring. This compound is of interest due to its applications in various fields, including agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)arsonic acid typically involves the nitration of 4-chlorophenyl arsonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The arsonic acid group can undergo oxidation to form arsenate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: (4-Amino-3-chlorophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Arsenate derivatives.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying arsenic toxicity.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects. The nitro group also contributes to the compound’s reactivity, allowing it to participate in redox reactions within biological systems.
Comparison with Similar Compounds
- Roxarsone (4-Hydroxy-3-nitrophenyl)arsonic acid
- Nitarsone (4-Nitrophenyl)arsonic acid
- Arsanilic acid (4-Aminophenylarsonic acid)
- Carbarsone ([4-(Carbamoylamino)phenyl]arsonic acid)
Comparison: (4-Chloro-3-nitrophenyl)arsonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical properties. Compared to roxarsone, which has a hydroxy group, this compound is more reactive in substitution reactions. Nitarsone and arsanilic acid, lacking the chloro group, exhibit different reactivity patterns and biological activities. Carbarsone, with a carbamoylamino group, has different applications and mechanisms of action.
Properties
CAS No. |
5430-08-0 |
|---|---|
Molecular Formula |
C6H5AsClNO5 |
Molecular Weight |
281.48 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsClNO5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,(H2,10,11,12) |
InChI Key |
KCXLTLYNFDGRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

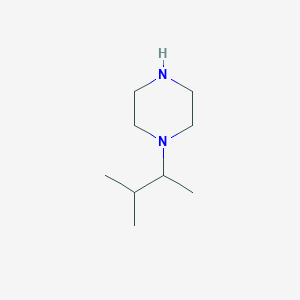
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
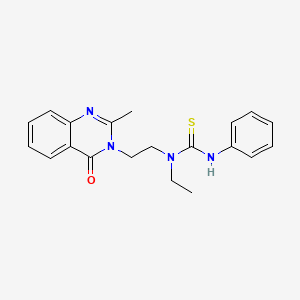
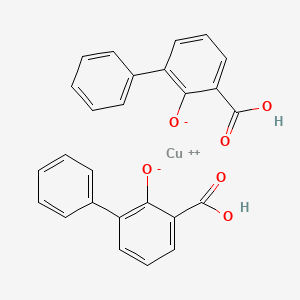
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
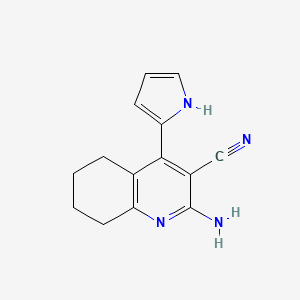
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
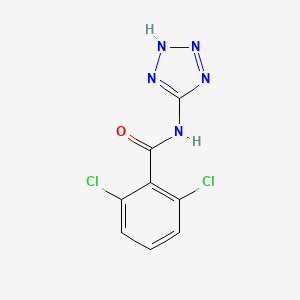
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
